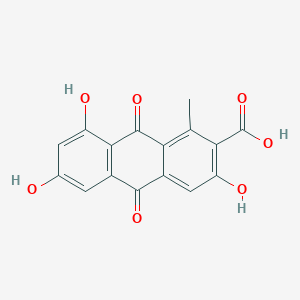

Laccaic acid D

Description

Properties

CAS No. |

18499-84-8 |

|---|---|

Molecular Formula |

C16H10O7 |

Molecular Weight |

314.25 g/mol |

IUPAC Name |

3,6,8-trihydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid |

InChI |

InChI=1S/C16H10O7/c1-5-11-8(4-10(19)12(5)16(22)23)14(20)7-2-6(17)3-9(18)13(7)15(11)21/h2-4,17-19H,1H3,(H,22,23) |

InChI Key |

DDTNCHWMNZLWKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O |

Origin of Product |

United States |

Scientific Research Applications

Applications in Food Industry

Laccaic acid D is primarily recognized for its role as a natural food coloring agent . It is used to impart a red hue to various food products, making it an attractive alternative to synthetic dyes.

Safety and Regulatory Status

Recent studies have evaluated the safety profile of lac dye, including laccaic acid D, demonstrating its non-toxic nature when used within regulatory limits. For instance, a systematic evaluation reported that laccaic acid D did not exhibit significant genotoxicity in various assays .

Case Study: Food Products

A study conducted on the incorporation of laccaic acid D in beverages showed that it effectively enhanced color without compromising flavor or safety . The findings support its use as a viable natural colorant in the food industry.

Pharmaceutical Applications

Laccaic acid D has also been investigated for its pharmacological properties , particularly its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that laccaic acid D exhibits significant antimicrobial properties against various pathogens. A study demonstrated that extracts containing laccaic acid showed notable inhibition of bacterial growth in well diffusion assays .

Anticancer Potential

In vitro studies have highlighted the compound's potential as an anticancer agent. Specifically, laccaic acid D has shown efficacy in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) through mechanisms involving DNA methylation interference .

Applications in Art Conservation

Laccaic acid D plays a crucial role in the field of art conservation, particularly in the analysis and restoration of historical manuscripts and artworks.

Case Study: Manuscript Analysis

A project examining illuminated manuscripts utilized microspectrofluorimetry to characterize laccaic acid D within paint formulations. This method allowed for detailed molecular characterization, revealing insights into historical pigment recipes and their applications .

Historical Significance

The presence of laccaic acid D in manuscripts from different periods underscores its historical significance as a colorant and its role in cultural heritage preservation .

Comparative Data Table

Comparison with Similar Compounds

Table 1: Structural Comparison of Laccaic Acids

| Compound | Molecular Formula | Molecular Weight (g/mol) | R-Group Substituent | Key Functional Groups |

|---|---|---|---|---|

| Laccaic A | C₂₆H₁₉NO₁₂ | 537.43 | CH₂CH₂NHCOCH₃ (N-acetyltyramine) | 2 -COOH, 3 -OH, 1 amide |

| Laccaic B | C₂₄H₁₆O₁₂ | 496.38 | CH₂CH₂OH | 2 -COOH, 4 -OH |

| Laccaic C | C₂₅H₁₇NO₁₃ | 539.40 | CH₂CH(NH₂)COOH | 2 -COOH, 4 -OH, 1 amino acid side chain |

| Laccaic D | C₁₆H₁₀O₇ | 314.25 | CH₃ | 2 -COOH, 4 -OH |

| Laccaic E | C₂₄H₁₅NO₁₁ | 495.38 | CH₂CH₂NH₂ | 2 -COOH, 3 -OH, 1 amine |

Key Observations :

- Size and Complexity : Laccaic acid D is the smallest and structurally simplest due to its methyl substituent, whereas laccaic acids A and C have bulky, nitrogen-containing side chains .

- Solubility : The absence of hydrophilic groups like amines or amides in laccaic acid D reduces its solubility in organic solvents compared to laccaic acids A and E .

- Thermal Stability : All laccaic acids exhibit high thermal stability (>230°C melting points), but laccaic acid D’s compact structure contributes to its exceptionally high melting point (>300°C) .

Enzyme Inhibition

- Laccaic Acid A: A potent DNA methyltransferase 1 (DNMT1) inhibitor (Ki = 310 nM) due to its large, planar anthraquinone structure and N-acetyltyramine side chain, which enables DNA-competitive binding .

- Laccaic Acid D: No reported enzyme inhibition activity, likely due to its smaller size and lack of DNA-binding substituents .

Preparation Methods

Alkaline Dissolution and Salt-Out Precipitation

The foundational method, detailed in CN103013156A, involves sequential alkaline dissolution, salt-out treatment, and acid precipitation:

-

Alkaline Dissolution : Raw sticklac is dissolved in a 5–10% sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) solution at 70–90°C, forming a lac-sodium carbonate mixture. This step solubilizes laccaic acid into its sodium salt (C<sub>20</sub>H<sub>13</sub>O<sub>11</sub>Na) while precipitating insoluble waxes and lipids.

-

Salt-Out Treatment : Sodium chloride (NaCl) is added to the cooled solution (1–10°C), reducing laccaic acid’s solubility and precipitating impurities. Optimal NaCl concentrations range from 0.3–140 g per 100 g sticklac, with 1.65–32.3 g yielding maximal purity.

-

Calcium Precipitation : Calcium chloride (CaCl<sub>2</sub>) is introduced under vigorous stirring (500–800 rpm), converting laccaic acid sodium into insoluble calcium complexes. Centrifugation at 4,000–6,000 rpm isolates the precipitate.

-

Acidification : Hydrochloric acid (20–42% concentration) acidifies the calcium complex at 20–30°C over 2–4 days, yielding crude laccaic acid D with a purity of 79.7–82.3% and extraction rates of 40.1–52.4%.

Key Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Na<sub>2</sub>CO<sub>3</sub> Concentration | 5–10% | Maximizes laccaic acid solubility |

| NaCl Quantity | 1.65–32.3 g/100 g lac | Reduces wax/lipid interference |

| Acidification Time | 2–4 days | Ensures complete protonation |

Ethanol-Based Extraction and Chromatographic Refinement

Ethanol Reflux Extraction

CN101817993A outlines an ethanol-driven approach prioritizing solvent recyclability:

-

Preprocessing : Dried sticklac is ground (40–60 mesh) and subjected to triple ethanol (30% v/v) reflux extractions at near-boiling temperatures. Each extraction cycle uses 10–18 mL ethanol per gram of lac, with cumulative yields reaching 12–15%.

-

Macroporous Resin Purification : The pooled extract is passed through K-A-type macroporous adsorption resin, which selectively binds laccaic acid D. Elution with 80% ethanol recovers the pigment, followed by vacuum drying (75–100°C, 0.04–0.06 MPa) to achieve 85–90% purity.

Resin Performance Comparison :

| Resin Type | Adsorption Capacity (mg/g) | Elution Efficiency (%) | Reusability (Cycles) |

|---|---|---|---|

| K-A | 48.2 | 92.5 | ≥5 |

| D-101 | 35.7 | 84.3 | ≥3 |

| AB-8 | 41.1 | 88.9 | ≥4 |

Comparative Analysis of Methodologies

Yield and Purity Trade-Offs

Environmental and Economic Considerations

-

The alkaline-salt method generates sodium chloride wastewater, necessitating neutralization before disposal. In contrast, ethanol-based techniques enable solvent recovery (80–85% efficiency), reducing operational costs by 20–30%.

-

Calcium chloride usage in the former method introduces scalability challenges, as large-scale precipitation requires precise stoichiometric control to avoid excess reagent waste .

Q & A

Q. What are the key structural and physicochemical properties of Laccaic Acid D, and how can they be experimentally verified?

Laccaic Acid D (C₁₆H₁₀O₇, MW 314.25) is a yellow crystalline anthraquinone derivative lacking the R-group substituents found in other laccaic acids (e.g., A–C) . Key properties include:

Q. Methodological verification :

Q. How can researchers optimize the synthesis of Laccaic Acid D derivatives for improved solubility or functionality?

Derivatization often involves esterification or acylation. For example:

- Esterification : React with methanol using p-toluenesulfonic acid (5% w/w) at 60°C for 36 hours .

- Acylation : Use acetic anhydride (1.0 mL) and triethylamine (2.5 mL) to introduce acetyl groups .

Experimental design : Apply orthogonal array testing (e.g., L9 Taguchi design) to optimize reaction time, temperature, and reagent ratios .

Q. What analytical techniques are recommended for quantifying Laccaic Acid D in complex matrices (e.g., biological samples or dyed textiles)?

- HPLC-PDA : Baseline separation using gradient elution (acetonitrile/0.1% phosphoric acid) with detection at 518 nm .

- Surface-Enhanced Raman Spectroscopy (SERS) : Silver nanoparticle substrates enhance sensitivity for trace detection in cultural heritage objects (e.g., dyed textiles) .

- Validation : Perform spike-and-recovery tests (80–120% recovery) and calibrate with certified standards .

Advanced Research Questions

Q. What molecular interactions govern Laccaic Acid D’s adsorption onto protein fibers, and how can these be modeled computationally?

Laccaic Acid D binds to silk/wool via:

- Hydrogen bonding : Between carboxyl/hydroxyl groups and amino acid residues (e.g., glycine) .

- Van der Waals forces : Aromatic rings interact with hydrophobic fiber regions .

Q. Computational modeling :

- Density Functional Theory (DFT) : Calculate electrostatic potential (ESP) surfaces to identify H-bonding sites .

- Molecular dynamics (MD) : Simulate adsorption kinetics under varying pH/temperature conditions .

Q. How does Laccaic Acid D modulate epigenetic mechanisms, and what experimental models validate its activity?

Laccaic Acid D inhibits DNA methyltransferases (DNMTs), reactivating silenced tumor suppressor genes (e.g., VGF, MAL) . Methodology :

- In vitro DNMT assays : Measure inhibition using fluorogenic substrates (e.g., SssI-treated DNA) .

- Gene re-expression : Quantify mRNA via qRT-PCR in cancer cell lines (e.g., HepG2) after 48-hour treatment .

Q. What contradictions exist in the literature regarding Laccaic Acid D’s stability under environmental conditions, and how can they be resolved?

Reported contradictions :

- pH-dependent degradation : Some studies report stability at pH 3–5 , while others note rapid decomposition above pH 7 .

Resolution strategies : - Controlled stability studies : Use accelerated aging tests (40–80°C, 75% RH) with HPLC monitoring .

- Mechanistic analysis : Identify degradation products via LC-MS/MS to clarify pathways (e.g., hydrolysis vs. oxidation) .

Q. How can researchers design experiments to distinguish Laccaic Acid D from structurally similar anthraquinones (e.g., laccaic acids A–C) in mixed samples?

Differentiation strategies :

- Chromatographic separation : Optimize HPLC gradients to resolve retention time differences (e.g., laccaic acid D elutes earlier than A–C due to smaller molecular weight) .

- Tandem MS/MS : Monitor fragment ions (e.g., m/z 295 for D vs. m/z 453 for A) .

- NMR spectroscopy : Compare aromatic proton signals (e.g., absence of acetyl peaks in D) .

Q. What are the thermodynamic parameters of Laccaic Acid D’s binding to biomolecules, and how are they experimentally determined?

Key parameters :

- Standard affinity (−Δµ⁰) : Calculated from adsorption isotherms (Nernst/Freundlich models) .

- Enthalpy (ΔH) : Measured via isothermal titration calorimetry (ITC) .

- Entropy (ΔS) : Derived from van’t Hoff plots .

Q. Protocol :

Prepare protein (e.g., BSA) and Laccaic Acid D solutions in pH 3.6 buffer.

Perform equilibrium dialysis at 25–90°C.

Fit data to Langmuir models to extract ΔH and ΔS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.